molecular formula C21H13N5O2 B3230114 2-phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one CAS No. 1291847-11-4

2-phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Cat. No.: B3230114
CAS No.: 1291847-11-4
M. Wt: 367.4
InChI Key: AFXILDFMJFHYTJ-UHFFFAOYSA-N
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Description

2-phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with phthalazinone: The oxadiazole intermediate can be coupled with a phthalazinone derivative using suitable coupling agents like EDCI or DCC.

    Introduction of the phenyl and pyridinyl groups: These groups can be introduced through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridinyl rings.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the phthalazinone core.

    Substitution: Various electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, H2O2, or other peroxides.

    Reducing agents: NaBH4, LiAlH4, or catalytic hydrogenation.

    Coupling reagents: EDCI, DCC, or palladium catalysts for cross-coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Phthalazinone derivatives are often investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

The compound may find applications in the development of new pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies involving molecular docking, binding assays, and cellular experiments are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: These include various substituted phthalazinones with different biological activities.

    Oxadiazole derivatives: Compounds containing the oxadiazole ring are known for their diverse pharmacological properties.

    Pyridinyl derivatives: These compounds are widely studied for their roles in medicinal chemistry.

Uniqueness

The uniqueness of 2-phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-phenyl-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N5O2/c27-21-17-11-5-4-10-16(17)18(24-26(21)15-8-2-1-3-9-15)20-23-19(25-28-20)14-7-6-12-22-13-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXILDFMJFHYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
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2-phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
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2-phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
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2-phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
Reactant of Route 5
2-phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
Reactant of Route 6
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2-phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

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